molecular formula C5H5ClN2O2 B12892015 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride CAS No. 219938-18-8

5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride

Cat. No.: B12892015
CAS No.: 219938-18-8
M. Wt: 160.56 g/mol
InChI Key: UAJVRHVDSDOYDK-UHFFFAOYSA-N
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Description

5-Amino-3-methylisoxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 5-Amino-3-methylisoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-methylisoxazole-4-carbonyl chloride can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-3-methylisoxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methylisoxazole-4-carboxylic Acid: This compound is the precursor to 5-Amino-3-methylisoxazole-4-carbonyl chloride and shares similar structural features.

    3-Amino-5-methylisoxazole: Another isoxazole derivative with similar reactivity but different substitution patterns.

Uniqueness

5-Amino-3-methylisoxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJVRHVDSDOYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30667807
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219938-18-8
Record name 5-Amino-3-methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30667807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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